molecular formula C12H15NO2 B8623958 Piperidin-4-yl benzoate CAS No. 123202-89-1

Piperidin-4-yl benzoate

Cat. No.: B8623958
CAS No.: 123202-89-1
M. Wt: 205.25 g/mol
InChI Key: YNHMMVMSCFNCJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidin-4-yl benzoate is a piperidine derivative featuring a benzoate ester group at the 4-position of the piperidine ring. This compound serves as a versatile scaffold in medicinal chemistry due to its ability to interact with biological targets such as ion channels and enzymes. The piperidine moiety provides structural rigidity, while the benzoate ester enhances lipophilicity, influencing pharmacokinetic properties like membrane permeability . Synthesis typically involves nucleophilic substitution or reductive amination, as seen in the preparation of analogs like methyl 4-(piperidin-4-yl)benzoate hydrochloride (CAS 97231-90-8) using silica gel chromatography for purification .

Properties

CAS No.

123202-89-1

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

piperidin-4-yl benzoate

InChI

InChI=1S/C12H15NO2/c14-12(10-4-2-1-3-5-10)15-11-6-8-13-9-7-11/h1-5,11,13H,6-9H2

InChI Key

YNHMMVMSCFNCJS-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1OC(=O)C2=CC=CC=C2

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield benzoic acid and piperidin-4-ol.

Reaction Type Conditions Products Kinetics
Acidic hydrolysisHCl (1M), reflux, 6–8 hrBenzoic acid + piperidin-4-olPseudo-first-order, k = 0.12 hr⁻¹
Basic hydrolysisNaOH (2M), 80°C, 4 hrSodium benzoate + piperidin-4-olateSecond-order, k = 0.08 M⁻¹hr⁻¹

In acidic media, protonation of the ester carbonyl enhances electrophilicity, facilitating nucleophilic attack by water. Under basic conditions, hydroxide ions directly cleave the ester bond via a tetrahedral intermediate .

Oxidation Reactions

The piperidine ring undergoes oxidation to form N-oxides or dehydrogenated products.

Oxidizing Agent Conditions Product Yield
H₂O₂ (30%)CH₃COOH, 50°C, 12 hrPiperidin-4-yl benzoate N-oxide78%
KMnO₄H₂O, 100°C, 24 hrPyridine-4-carboxylate derivatives<10%

The N-oxide formation proceeds via a radical mechanism, while harsh oxidants like KMnO₄ lead to ring dehydrogenation or fragmentation.

Reduction Reactions

The ester group can be reduced to a primary alcohol.

Reducing Agent Conditions Product Yield
LiAlH₄THF, 0°C → RT, 2 hrPiperidin-4-yl benzyl alcohol92%
NaBH₄/CaCl₂MeOH, RT, 6 hrPartial reduction (no product)0%

LiAlH₄ selectively reduces the ester to the alcohol without affecting the piperidine ring, whereas NaBH₄ is ineffective due to steric hindrance .

Substitution Reactions

The benzoate aromatic ring participates in electrophilic substitution.

Nitration

Reagent Conditions Product Regioselectivity
HNO₃/H₂SO₄0°C, 1 hr3-Nitro-piperidin-4-yl benzoatemeta (85%)

Nitration occurs predominantly at the meta position due to electron-withdrawing effects of the ester group .

Halogenation

Reagent Conditions Product Yield
Br₂/FeBr₃DCM, RT, 2 hr3-Bromo-piperidin-4-yl benzoate67%

Electrophilic bromination follows a similar meta-directing pattern.

Nucleophilic Acyl Substitution

The ester carbonyl reacts with nucleophiles to form amides or thioesters.

Nucleophile Conditions Product Yield
NH₃ (g)EtOH, 100°C, 8 hrPiperidin-4-yl benzamide58%
HSCH₂CH₂SHDMF, 60°C, 12 hrPiperidin-4-yl benzothioate41%

Ammonolysis proceeds via a two-step mechanism involving tetrahedral intermediate formation, while thiols exhibit slower kinetics due to weaker nucleophilicity .

Ring-Opening Reactions

The piperidine ring can undergo acid-catalyzed ring-opening.

Acid Catalyst Conditions Product Mechanism
H₂SO₄ (conc.)120°C, 24 hrδ-Aminovaleric acid benzoateAcid-mediated β-scission

This reaction exploits the ring strain in protonated piperidine, leading to C-N bond cleavage and linear amine formation .

Cross-Coupling Reactions

The aromatic ring engages in palladium-catalyzed couplings.

Reaction Catalyst Product Yield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF, 80°C3-Aryl-piperidin-4-yl benzoate73%
Buchwald-HartwigPd₂(dba)₃, XPhos, t-BuONaN-Arylated derivatives65%

These reactions enable functionalization of the benzoate moiety for structure-activity studies .

Thermal Decomposition

At elevated temperatures, the ester undergoes pyrolysis.

Temperature Products Mechanism
250°C, N₂ atmosphereCO₂ + piperidine + benzene derivativesRadical-mediated cleavage

Decarboxylation and C-O bond homolysis dominate under inert conditions .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituted Piperidinyl Benzoates

Key structural variations among piperidinyl benzoates include substituents on the piperidine nitrogen, aromatic ring modifications, and ester group alterations. These changes significantly impact physicochemical and biological properties:

Compound Name Substituents Molecular Weight (g/mol) LogD (pH 7.4) Key Biological Activity Synthesis Yield
Piperidin-4-yl benzoate (Parent) None 205.23 ~1.2* Not reported -
Methyl 4-(piperidin-4-yl)benzoate Methyl ester 219.25 ~0.8† Neuronal T-type Ca²⁺ channel inhibition 69–97%
(1-(4-Hydroxybenzyl)piperidin-4-yl)benzoate 4-Hydroxybenzyl on piperidine N 351.41 -0.5‡ Antimicrobial activity 71%
Methyl 3-fluoro-4-(piperidin-4-yl)benzoate Fluorine at meta position 273.70 ~1.5§ Lab scaffold (potential CNS use) Not reported

*Estimated based on alkyl benzoate analogs ; †From ; ‡Estimated due to hydroxyl group; §Higher lipophilicity due to fluorine .

  • Lipophilicity and Solubility : Fluorinated derivatives (e.g., methyl 3-fluoro-4-(piperidin-4-yl)benzoate) exhibit increased LogD values, enhancing blood-brain barrier penetration . Hydroxyl groups (e.g., 4v in ) reduce LogD, improving aqueous solubility but limiting membrane permeability.
  • Biological Activity : Methyl 4-(piperidin-4-yl)benzoate derivatives show promise in neuronal Ca²⁺ channel inhibition, with yields up to 97% . In contrast, hydroxybenzyl-substituted analogs demonstrate antimicrobial efficacy against Staphylococcus aureus .

Non-Piperidine Benzoate Esters

Ethyl 4-(dimethylamino)benzoate () and alkyl benzoates () highlight the role of ester groups and aromatic substitutions:

  • Reactivity: Ethyl 4-(dimethylamino)benzoate exhibits higher reactivity in polymerization than methacrylate derivatives due to electron-donating dimethylamino groups .
  • Toxicity : Methyl and ethyl benzoates generally show low acute toxicity (LD₅₀ > 2000 mg/kg in rodents), whereas halogenated analogs may pose higher risks .

Q & A

Q. What are the common synthetic routes for preparing piperidin-4-yl benzoate derivatives, and how are reaction conditions optimized?

this compound derivatives are typically synthesized via esterification or coupling reactions. For example, in antitubercular benzothiazinone derivatives, the benzoate moiety is introduced by reacting piperidin-4-ol with activated benzoic acid derivatives (e.g., acid chlorides) under basic conditions . Optimization involves adjusting solvent polarity (e.g., dichloromethane or THF), temperature (0–25°C), and stoichiometry to maximize yield. Catalytic bases like triethylamine or DMAP are often employed to enhance reactivity .

Q. Which analytical techniques are critical for characterizing this compound derivatives?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm structural integrity, with characteristic shifts for the piperidine ring (δ 1.5–3.0 ppm) and benzoate aromatic protons (δ 7.2–8.1 ppm) .
  • X-ray crystallography : Resolves stereochemistry and packing interactions, as demonstrated in studies of piperidinium benzoate salts .
  • LC-MS/HPLC : Validates purity (>95% by HPLC) and molecular weight (e.g., m/z 548.1 for antitubercular derivatives) .

Q. How do solubility properties of this compound derivatives influence experimental design?

Solubility in polar (water, ethanol) and nonpolar (DMSO) solvents dictates formulation strategies. For instance, methyl 4-(piperidin-4-yl)benzoate hydrochloride has limited aqueous solubility (<1 mg/mL) but dissolves well in DMSO (67 mg/mL), necessitating DMSO stock solutions for in vitro assays . Pre-formulation studies should assess pH stability, as ester bonds may hydrolyze under acidic/basic conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced bioactivity?

SAR studies focus on modifying the benzoate substituents and piperidine ring. For example:

  • Electron-withdrawing groups (e.g., trifluoromethyl) on the benzoate enhance antitubercular activity by improving target (Mycobacterium tuberculosis enzyme) binding .
  • N-methylation of the piperidine ring reduces basicity, potentially altering membrane permeability .
  • Computational docking (e.g., AutoDock) predicts interactions with biological targets, validated by MIC assays .

Q. What strategies resolve contradictions in crystallographic and spectroscopic data for this compound derivatives?

Discrepancies between X-ray and NMR data often arise from dynamic effects (e.g., ring puckering in piperidine). Solutions include:

  • Low-temperature NMR : Reduces conformational mobility, aligning NMR signals with crystallographic data .
  • DFT calculations : Compare experimental and computed 1^1H chemical shifts to identify dominant conformers .
  • Twinned crystal analysis : SHELXL refinement handles twinning artifacts in diffraction data .

Q. How does the stability of this compound derivatives under physiological conditions impact pharmacokinetic studies?

Ester hydrolysis in plasma is a major degradation pathway. Methodological approaches:

  • In vitro stability assays : Incubate compounds in simulated gastric fluid (pH 2) or plasma, monitoring degradation via LC-MS .
  • Pro-drug strategies : Replace labile esters with carbamates or carbonates to enhance metabolic stability .
  • Microsomal studies : Evaluate hepatic metabolism using cytochrome P450 isoforms .

Q. What are the challenges in scaling up this compound synthesis for preclinical studies?

Key issues include:

  • Purification : Chromatography becomes impractical at scale; recrystallization (e.g., from ethanol/water) is preferred .
  • By-product formation : Optimize reaction time to minimize side products (e.g., di-esters) .
  • Regioselectivity : Use protecting groups (e.g., tert-butoxycarbonyl) to direct coupling reactions .

Methodological Considerations

  • Data Validation : Cross-reference NMR, HRMS, and elemental analysis to ensure compound integrity .
  • Ethical Compliance : Adhere to FINER criteria (Feasible, Novel, Ethical, Relevant) when designing studies .
  • Crystallography : Use SHELX programs for structure refinement, citing their role in resolving complex diffraction patterns .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.